N-{[4-(4-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide
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Overview
Description
N-{[4-(4-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N-{[4-(4-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide typically involves multiple steps. One common synthetic route includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-{[4-(4-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of N-{[4-(4-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit the biosynthesis of certain bacterial lipids, thereby exerting its antimicrobial effects . In cancer cells, it may interfere with cell division processes, leading to cell death .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives like 4,5-disubstituted-4H-1,2,4-triazole-3-thiols and N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide . Compared to these, N-{[4-(4-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide is unique due to its specific substituents, which may confer different biological activities and chemical properties.
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O2S/c1-3-27-19-23-22-17(24(19)15-9-7-14(20)8-10-15)12-21-18(25)13-5-4-6-16(11-13)26-2/h4-11H,3,12H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXKSJSYVSJDHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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